3-[2-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]PROPANE-1,2-DIOL
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Overview
Description
3-[2-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]PROPANE-1,2-DIOL is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of 3-[2-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]PROPANE-1,2-DIOL involves multiple steps. The initial step typically includes the formation of the benzimidazole core, followed by the introduction of the thioether linkage and the phenoxyethyl group. The final step involves the addition of the propane-1,2-diol moiety. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the phenoxyethyl group. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
3-[2-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]PROPANE-1,2-DIOL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 3-[2-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]PROPANE-1,2-DIOL involves its interaction with specific molecular targets. The benzimidazole core allows it to bind to various enzymes and receptors, modulating their activity. The phenoxyethyl and thioether groups enhance its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Compared to other benzimidazole derivatives, 3-[2-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]PROPANE-1,2-DIOL is unique due to its specific substitution pattern. Similar compounds include:
- 2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole-5-carboxamidine hydrochloride
- n-isopropyl-2-pyridin-2-yl-1H-benzimidazole-5-carboxamidine These compounds share the benzimidazole core but differ in their substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C22H28N2O3S |
---|---|
Molecular Weight |
400.5g/mol |
IUPAC Name |
3-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]benzimidazol-1-yl]propane-1,2-diol |
InChI |
InChI=1S/C22H28N2O3S/c1-15(2)18-9-8-16(3)12-21(18)27-10-11-28-22-23-19-6-4-5-7-20(19)24(22)13-17(26)14-25/h4-9,12,15,17,25-26H,10-11,13-14H2,1-3H3 |
InChI Key |
ITHIRNVMXXGEOM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCSC2=NC3=CC=CC=C3N2CC(CO)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCSC2=NC3=CC=CC=C3N2CC(CO)O |
Origin of Product |
United States |
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